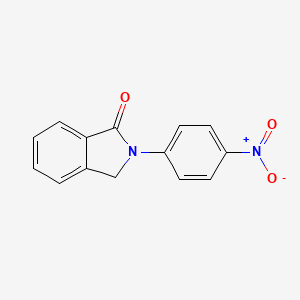

2-(4-硝基苯基)-2,3-二氢-1H-异吲哚-1-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

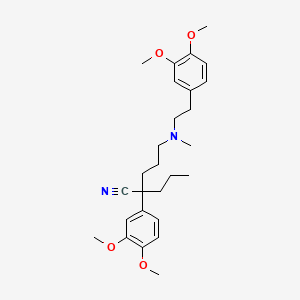

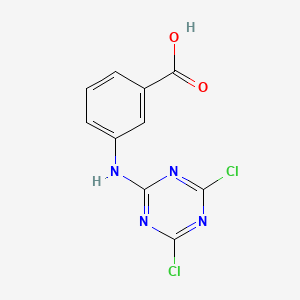

2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is also known by various other names such as NPD, 4-nitrophenyl-1,2,3,4-tetrahydroisoquinoline-1-one, and 2-(4-nitrophenyl)tetrahydro-1H-isoquinolin-1-one.

科学研究应用

导电聚合物的合成和表征

研究表明,通过含有类似硝基苯基基团的单体的聚合,可以合成新的可溶性导电聚合物。由于这些聚合物在常见有机溶剂中具有溶解性,并且具有良好的电学性质,因此它们在电致变色器件中具有应用潜力。采用 CV、FTIR、NMR、SEM 和紫外-可见光谱等表征技术研究了聚合物的性质,揭示了它们适用于需要快速转换和高光学对比度的应用(Serhat Variş 等人,2006 年)。

分子相互作用研究

超声研究提供了对含有异吲哚-1-酮结构的化合物与各种溶剂的分子相互作用的见解。这些研究专注于了解不同温度下的溶质-溶剂相互作用,对于药物递送和吸收的应用至关重要。通过检查热声参数的变化,研究人员可以推断这些相互作用的性质,这对于设计更有效的药物制剂至关重要(Pradip Tekade 等人,2019 年)。

传感器技术开发

用于离子检测(包括钡离子和钙离子)的选择性和灵敏的基于膜的传感器开发研究,利用了具有硝基苯基和异吲哚-1-酮部分的化合物作为离子载体。这些研究突出了此类化合物在环境监测和工业应用中的潜力,在这些应用中,需要准确且耐用的传感器来测量各种样品中的离子浓度(H. Zamani 等人,2006 年;H. Zamani 等人,2006 年)。

化学合成和结构分析

研究还集中在具有硝基苯基和异吲哚-1-酮结构的化合物的化学合成和结构分析上。这些工作探索了各种合成途径,产生了在制药和有机电子领域具有潜在应用的化合物。详细的结构分析,通常涉及 X 射线晶体学,为理解这些化合物的化学行为和反应性提供了基础,这对于它们在复杂化学合成中的应用至关重要(S. Volkov 等人,2007 年)。

作用机制

Target of Action

It is known that indole derivatives, which include isoindolones, have a broad spectrum of biological activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound interacts with its targets, leading to changes in cellular processes.

Biochemical Pathways

It is known that the reduction of nitrophenols, such as 4-nitrophenol, can be catalyzed by various types of nanostructured materials . This suggests that 2-(4-nitrophenyl)-3H-isoindol-1-one might be involved in similar biochemical pathways.

Pharmacokinetics

It is known that indole derivatives have diverse biological activities and immeasurable potential for therapeutic possibilities .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have a significant impact on cellular processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(4-nitrophenyl)-3H-isoindol-1-one. For instance, the catalytic reduction of nitrophenols can be influenced by factors such as the size and structure of the catalyst, the structural chemistry of the active nanoparticles, the reconstruction of nanoparticle surfaces, and the functions of diffusion .

属性

IUPAC Name |

2-(4-nitrophenyl)-3H-isoindol-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O3/c17-14-13-4-2-1-3-10(13)9-15(14)11-5-7-12(8-6-11)16(18)19/h1-8H,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPNWTLLRQHJPC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10326501 |

Source

|

| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4770-74-5 |

Source

|

| Record name | NSC529364 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529364 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(4-nitrophenyl)-2,3-dihydro-1H-isoindol-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10326501 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[2-Chloro-5-(trifluoromethyl)phenoxy]-2-nitrophenol](/img/structure/B1348217.png)

![8-Cyclohexyl-5,6-dihydro-4H-pyrazino[3,2,1-jk]carbazole](/img/structure/B1348228.png)